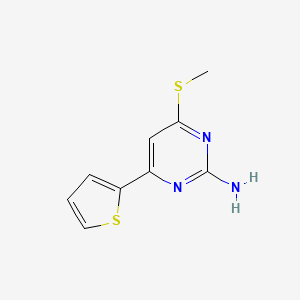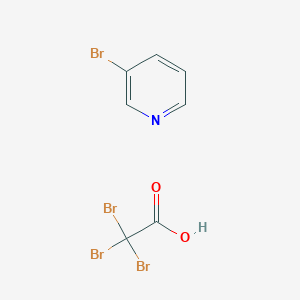
3-Bromopyridine;2,2,2-tribromoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopyridine: and 2,2,2-tribromoacetic acid are two distinct chemical compounds with significant applications in organic synthesis and industrial processes. 3-Bromopyridine is an aryl bromide and an isomer of bromopyridine with the formula C₅H₄BrN. It is a colorless liquid primarily used as a building block in organic synthesis . 2,2,2-Tribromoacetic acid is a halogenated acetic acid derivative with the formula CBr₃CO₂H. It is a crystalline solid used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrobromic Acid and Hydrogen Peroxide Method: Pyridine is mixed with a hydrobromic acid solution and reacted under the action of hydrogen peroxide to produce a crude product, which is then purified to obtain 3-bromopyridine.
Bromination of Pyridine: Bromine is added dropwise to pyridine in the presence of sulfuric acid at elevated temperatures (130-140°C) for several hours.
Industrial Production Methods: The industrial production of 3-bromopyridine typically involves the bromination of pyridine using bromine and sulfuric acid, followed by purification steps to ensure high yield and purity .
Synthetic Routes and Reaction Conditions:
Bromination of Acetic Acid: Acetic acid is brominated using bromine in the presence of a catalyst to produce 2,2,2-tribromoacetic acid.
Hell–Volhard–Zelinsky Reaction: This method involves the bromination of acetic acid using phosphorus tribromide and bromine.
Industrial Production Methods: The industrial production of 2,2,2-tribromoacetic acid often employs the Hell–Volhard–Zelinsky reaction due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromopyridine undergoes nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Coupling Reactions: It participates in palladium-catalyzed coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Common Reagents and Conditions:
Heck Reaction: Palladium catalyst, base, and olefin.
Buchwald-Hartwig Coupling: Palladium catalyst, base, and amine.
Major Products:
Heck Reaction: Formation of substituted alkenes.
Buchwald-Hartwig Coupling: Formation of arylamines.
Types of Reactions:
Oxidation Reactions: It can undergo oxidative debromination.
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidative Debromination: UV light and persulfate.
Nucleophilic Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidative Debromination: Formation of brominated by-products.
Nucleophilic Substitution: Formation of substituted acetic acids.
Scientific Research Applications
3-Bromopyridine
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds . Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals . Medicine: Utilized in drug discovery and development processes . Industry: Used in the production of agrochemicals and dyes .
2,2,2-Tribromoacetic Acid
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds . Biology: Studied for its genotoxic effects on marine organisms . Medicine: Investigated for its potential use in pharmaceuticals and as a disinfectant by-product . Industry: Employed in the production of flame retardants and other industrial chemicals .
Mechanism of Action
3-Bromopyridine
Mechanism: Acts as a substrate in palladium-catalyzed coupling reactions, where it undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon or carbon-nitrogen bonds . Molecular Targets and Pathways: Targets palladium catalysts and participates in cross-coupling pathways .
2,2,2-Tribromoacetic Acid
Mechanism: Undergoes oxidative debromination and nucleophilic substitution reactions, where it acts as an electrophile . Molecular Targets and Pathways: Targets nucleophiles and participates in substitution pathways .
Comparison with Similar Compounds
Trichloroacetic Acid: Similar structure but with chlorine atoms instead of bromine.
Dibromoacetic Acid: Contains two bromine atoms instead of three.
Uniqueness: 2,2,2-Tribromoacetic acid is unique due to its high bromine content and its specific reactivity in oxidative and substitution reactions .
Properties
CAS No. |
847862-95-7 |
|---|---|
Molecular Formula |
C7H5Br4NO2 |
Molecular Weight |
454.74 g/mol |
IUPAC Name |
3-bromopyridine;2,2,2-tribromoacetic acid |
InChI |
InChI=1S/C5H4BrN.C2HBr3O2/c6-5-2-1-3-7-4-5;3-2(4,5)1(6)7/h1-4H;(H,6,7) |
InChI Key |
YRINNDLDGTYUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)Br.C(=O)(C(Br)(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)
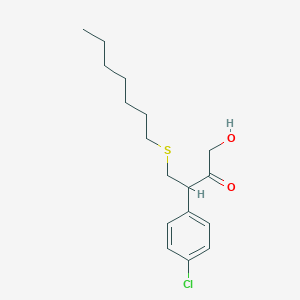

![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)
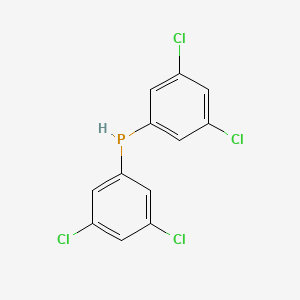
![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)
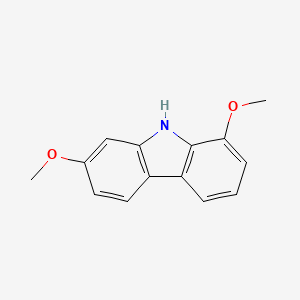

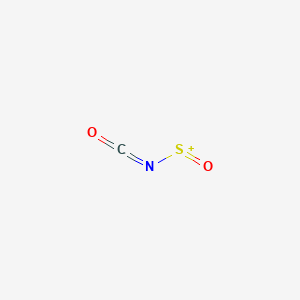

![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
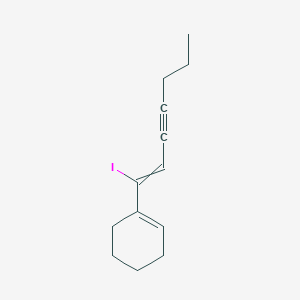
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)
